molecular formula C17H8Cl4N2O2S B14102737 3-(2,4-Dichlorobenzoyl)-5-(3,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one

3-(2,4-Dichlorobenzoyl)-5-(3,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B14102737
M. Wt: 446.1 g/mol
InChI Key: AVSZSJNYIFGNRR-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzoyl)-5-(3,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of dichlorobenzoyl and dichlorobenzylidene groups attached to a thioxoimidazolidinone core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzoyl)-5-(3,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichlorobenzaldehyde in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzoyl)-5-(3,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Dichlorobenzoyl)-5-(3,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzoyl)-5-(3,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorobenzoyl)-5-(3,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H8Cl4N2O2S

Molecular Weight

446.1 g/mol

IUPAC Name

3-(2,4-dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H8Cl4N2O2S/c18-9-2-3-10(12(20)7-9)15(24)23-16(25)14(22-17(23)26)6-8-1-4-11(19)13(21)5-8/h1-7H,(H,22,26)

InChI Key

AVSZSJNYIFGNRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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